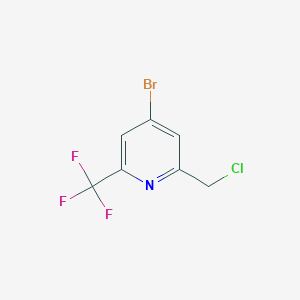![molecular formula C16H14ClIO3 B14167519 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane CAS No. 923594-95-0](/img/structure/B14167519.png)
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the chlorophenyl and iodophenoxy groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate diols or epoxides.
Substitution Reactions: Introduction of the chlorophenyl and iodophenoxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: Conversion of the dioxolane ring to other functional groups.
Reduction: Reduction of the iodophenoxy group to a phenol or other derivatives.
Substitution: Replacement of the chlorophenyl or iodophenoxy groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane would depend on its specific applications. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-2-[(2-bromophenoxy)methyl]-1,3-dioxolane
- 2-(4-Chlorophenyl)-2-[(2-fluorophenoxy)methyl]-1,3-dioxolane
Uniqueness
The presence of the iodophenoxy group in 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane may confer unique reactivity and properties compared to its brominated or fluorinated analogs. This could include differences in biological activity, chemical stability, and reactivity.
Propiedades
Número CAS |
923594-95-0 |
|---|---|
Fórmula molecular |
C16H14ClIO3 |
Peso molecular |
416.64 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H14ClIO3/c17-13-7-5-12(6-8-13)16(20-9-10-21-16)11-19-15-4-2-1-3-14(15)18/h1-8H,9-11H2 |
Clave InChI |
SRCMHOQVKMJSIP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(COC2=CC=CC=C2I)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
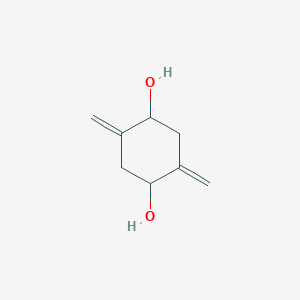
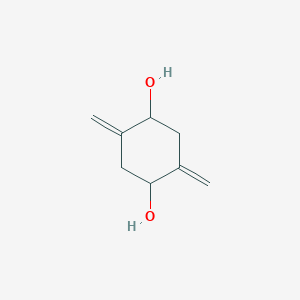

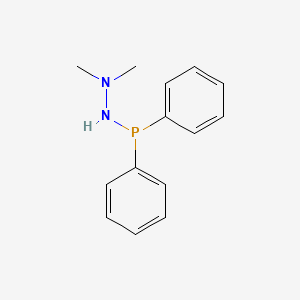
![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)

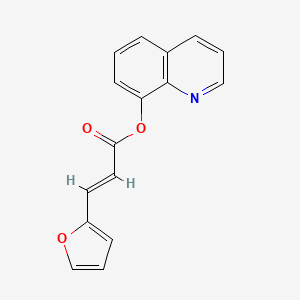
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
